1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane
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Description
“1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane” is a derivative of Bicyclo[1.1.1]pentane (BCP). BCP derivatives have been extensively investigated over the past three decades for their applications in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks . The BCP motif has also emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Synthesis Analysis
Bicyclo[1.1.0]butanes (BCBs) are increasingly valued as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs . The synthesis of 1,3-disubstituted BCBs can be challenging due to the inherent strain of the bicyclic scaffold . The first palladium-catalyzed cross-coupling on pre-formed BCBs has been reported, which enables a ‘late stage’ diversification of the bridgehead position .Molecular Structure Analysis
The molecular structure of BCP consists of three rings of four carbon atoms each . The BCP fragment adds three-dimensional character and saturation to compounds .Chemical Reactions Analysis
BCBs are valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and BCPs . They have been widely explored due to their ready accessibility and facility of ring-opening reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .Physical And Chemical Properties Analysis
The fused bicyclic structure of BCBs is highly strained, with a ring strain energy of approximately 66 kcal mol−1, more than twice that of cyclopropane . This high strain renders BCBs valuable intermediates in ‘strain release’ chemistry .Future Directions
The future directions in the field of BCP derivatives involve the development of new methodologies for the substitution of the bridge positions in BCP . Additionally, the development of more practical and scalable synthetic approaches for the construction of the BCP framework is a key area of future research .
properties
IUPAC Name |
1-butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-3-8(2)10-4-9(5-10,6-10)7-11/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYXXFRXDCIMOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(chloromethyl)bicyclo[1.1.1]pentane |
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